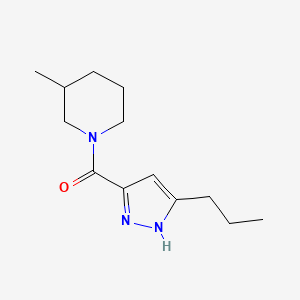
1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific enzyme called soluble guanylate cyclase (sGC), which is a key regulator of the cardiovascular system.
Mecanismo De Acción
1-(Cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea inhibits 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea by binding to the heme group of the enzyme, which is essential for its activity. This binding prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the cardiovascular system. The inhibition of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea leads to a decrease in cGMP levels, resulting in vasodilation and reduced blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea are mainly related to its inhibition of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary arterial hypertension and heart failure. It also has anti-inflammatory and anti-proliferative effects in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea for lab experiments is its potency as an 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea inhibitor. This allows for the study of the role of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea in various biological processes. However, its low solubility in water and limited stability in solution can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea. One area of interest is the development of more stable and soluble analogs of the compound for use in clinical trials. Another area of research is the investigation of its potential use in other diseases, such as diabetes and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanisms underlying its anti-inflammatory and anti-proliferative effects in cancer cells.
Métodos De Síntesis
The synthesis of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea involves the reaction of cyclopropylmethylamine with 2,3-dihydro-1H-inden-1-one to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the desired product. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
The discovery of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea as a potent 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea inhibitor has opened up new avenues for scientific research. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as pulmonary arterial hypertension, heart failure, and ischemic heart disease. It has also been investigated for its potential use in cancer treatment, as 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea is known to play a role in tumor growth and metastasis.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(15-9-10-5-6-10)16-13-8-7-11-3-1-2-4-12(11)13/h1-4,10,13H,5-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLNATMITDWSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)


![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
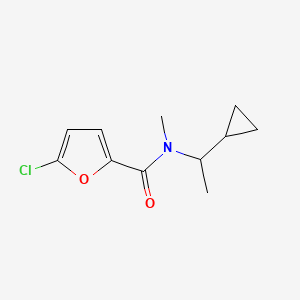
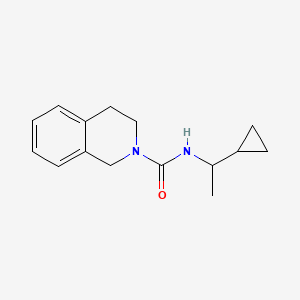
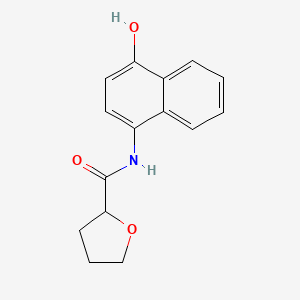
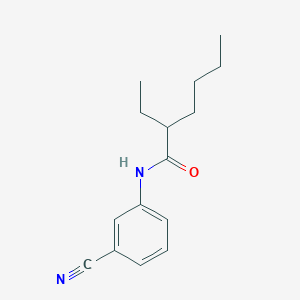
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
